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Compound of Interest

Compound Name: N,N-Dimethylhydroxylamine

CAS No.: 5725-96-2

Cat. No.: B1214378

Get Quote

Executive Summary
N,N-Dimethylhydroxylamine (DMHA) is a specialized organonitrogen compound (

) distinct from its regioisomer, N,O-Dimethylhydroxylamine (the "Weinreb amine"). While often
overshadowed by its isomer in synthetic literature, DMHA is a critical reagent in polymer
chemistry as a radical scavenger ("short-stopper"), a precursor in the synthesis of specific
organometallic ligands, and a reducing agent. This guide delineates its molecular parameters,
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synthesis via the Cope elimination pathway, and rigorous characterization protocols.

CRITICAL DISTINCTION:

Target:N,N-Dimethylhydroxylamine (CAS 5725-96-2).[1] Structure: ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

. [2] * Common Confusion:N,O-Dimethylhydroxylamine (CAS 1117-97-1).[2]

Structure:

.

Note: Ensure you are using the correct isomer. The N,N-isomer possesses a chemically

active N-OH bond, whereas the N,O-isomer is an ether/amine used for Weinreb amides.

Part 1: Molecular Architecture & Physicochemical
Properties
Structural Fundamentals
DMHA features a nitrogen atom bonded to two methyl groups and one hydroxyl group. Unlike

planar amides, the nitrogen in DMHA retains a pyramidal geometry (

hybridized) due to its lone pair, though the barrier to inversion is lowered by the electronegative
oxygen substituent.

Quantitative Molecular Data
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Property Value Context/Notes

Formula

Molecular Weight 61.08 g/mol
Critical for stoichiometric

calculations.

CAS (Free Base) 5725-96-2
Volatile liquid; prone to

oxidation.

CAS (HCl Salt) 16645-06-0
Stable crystalline solid;

preferred for storage.

pKa (Conjugate Acid) 5.20

Weaker base than

dimethylamine (pKa ~10.7)

due to the electron-

withdrawing oxygen.

Boiling Point ~65-68 °C
Free base. (HCl salt

decomposes/melts >100°C).

Density 0.89 g/mL At 25°C (Free base).

N-O Bond Length ~1.45 Å
Typical for single

hydroxylamine bonds.

Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the nitrogen

center.
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Figure 1: Connectivity of N,N-Dimethylhydroxylamine showing the pyramidal nitrogen core.

Part 2: Synthesis & Purification Protocols
The "Expert" Route: Cope Elimination
While direct oxidation of dimethylamine is possible, it often yields mixtures or requires difficult

separation from the amine oxide. A superior, high-purity laboratory synthesis involves the Cope

Elimination of a bulky tertiary amine oxide.

Mechanism: Pyrolysis of N,N-dimethyl-2-phenylethylamine oxide yields styrene (easily

removed) and pure N,N-dimethylhydroxylamine.

Protocol:

Precursor Preparation: Treat N,N-dimethyl-2-phenylethylamine with

(30%) in methanol to form the N-oxide.

Elimination: Heat the N-oxide (neat or in high-boiling solvent) to 100-120°C under reduced

pressure.
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Collection: The N,N-dimethylhydroxylamine co-distills or is collected after the styrene is

removed.

Practical Protocol: Free-Basing the HCl Salt
For most drug development applications, starting from the commercially available

Hydrochloride salt (CAS 16645-06-0) is most efficient.

Step-by-Step Methodology:

Dissolution: Dissolve 10.0 g of DMHA·HCl in minimum water (approx. 10-15 mL).

Neutralization: Cool to 0°C. Slowly add 50% NaOH or saturated KOH solution until pH > 10.

Note: The free base is volatile. Keep the system cold.

Extraction: Extract immediately with diethyl ether (

mL).

Why Ether? Low boiling point allows removal without stripping the volatile DMHA.

Drying: Dry combined organics over anhydrous

or

.

Avoid: Acidic drying agents.

Concentration: Carefully remove ether via rotary evaporation (bath temp < 30°C, mild

vacuum) or simple distillation.
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Figure 2: Workflow for liberating N,N-Dimethylhydroxylamine free base from its hydrochloride

salt.

Part 3: Analytical Characterization (Self-Validating)
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To ensure scientific integrity, the identity of the synthesized/purified compound must be

validated using NMR.

Proton NMR ( -NMR)
Solvent:

or

.[3]

Key Signal:

2.50 - 2.70 ppm (Singlet, 6H): Represents the two equivalent

groups.

Comparison: Dimethylamine (

) methyls appear upfield (~2.3 ppm). The oxygen atom deshields the methyls in DMHA,
shifting them downfield.

OH Signal: Broad singlet, highly variable (5.0 - 9.0 ppm) depending on concentration and

solvent. Often not visible in

due to deuterium exchange.

Carbon NMR ( -NMR)
Key Signal:

~47-48 ppm:

carbons.

Quality Control Check
If you observe a singlet at ~3.1 ppm and another at ~3.5 ppm, you have the N,O-isomer

(Weinreb amine). Discard and restart if N,N-isomer is required.
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Part 4: Reactivity & Applications in Drug Design
Radical Scavenging (Short-Stopping)
DMHA is an effective radical scavenger due to the facile oxidation of the N-OH moiety to the

stable nitroxyl radical (

).

Mechanism:

This property is utilized to terminate polymerization reactions or protect sensitive substrates
from radical oxidation during synthesis.

Reducing Agent
In drug development, DMHA can serve as a mild reducing agent, capable of reducing metal

ions in organometallic catalysis cycles without poisoning the catalyst.

Ligand Synthesis
DMHA serves as a precursor for generating bidentate ligands. Upon deprotonation, the

species acts as a hard oxygen donor, often used in conjunction with soft donors to tune metal
center electronics.

Part 5: Safety & Handling
Toxicity: Like many hydroxylamines, DMHA is a potential mutagen and skin sensitizer. It

should be handled in a fume hood.

Instability: The free base is prone to air oxidation. Store under nitrogen or argon at 4°C. The

HCl salt is stable at room temperature.

Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction/fire)

and acyl chlorides (forms acylated derivatives).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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